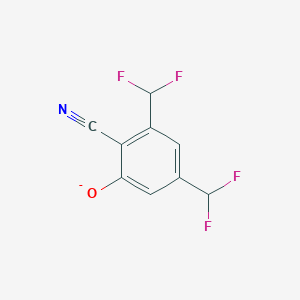

2-Cyano-3,5-bis(difluoromethyl)phenolate

Description

2-Cyano-3,5-bis(difluoromethyl)phenolate is a fluorinated aromatic compound characterized by a phenolate core substituted with a cyano (-CN) group at position 2 and two difluoromethyl (-CF$_2$H) groups at positions 3 and 5. The phenolate moiety (deprotonated phenol) imparts anionic character, enhancing solubility in polar solvents and influencing reactivity in nucleophilic or electron-deficient environments. The electron-withdrawing cyano and difluoromethyl groups synergistically stabilize the negative charge on the phenolate oxygen, reducing basicity and increasing acidity compared to non-fluorinated analogs .

Properties

Molecular Formula |

C9H4F4NO- |

|---|---|

Molecular Weight |

218.13 g/mol |

IUPAC Name |

2-cyano-3,5-bis(difluoromethyl)phenolate |

InChI |

InChI=1S/C9H5F4NO/c10-8(11)4-1-5(9(12)13)6(3-14)7(15)2-4/h1-2,8-9,15H/p-1 |

InChI Key |

OARMGJHLEVYKHX-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)F)C#N)[O-])C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the transition-metal-catalyzed difluoromethylation, where difluoromethyl groups are incorporated into organic substrates using transition-metal complexes . Reagents such as FSO₂CF₂CO₂TMS, CF₂N₂, and HCF₂SO₂R are known to generate difluorocarbene in neutral or basic conditions, which can then be inserted into various bonds, forming difluoromethylated products .

Industrial Production Methods

Industrial production of 2-Cyano-3,5-bis(difluoromethyl)phenolate may involve large-scale difluoromethylation processes using metal-based catalysts. These methods are designed to be atom-economical and efficient, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3,5-bis(difluoromethyl)phenolate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include transition-metal catalysts, difluorocarbene precursors, and nucleophiles. Reaction conditions may vary depending on the desired product, but typically involve neutral or basic environments .

Major Products Formed

The major products formed from these reactions include difluoromethylated ethers, amines, cyclopropanes, alkenes, and cyclopropenes .

Scientific Research Applications

2-Cyano-3,5-bis(difluoromethyl)phenolate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyano-3,5-bis(difluoromethyl)phenolate involves its interaction with specific molecular targets and pathways. The presence of difluoromethyl groups enhances the compound’s stability and reactivity, allowing it to interact with various biological molecules. These interactions can lead to the modulation of specific pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Key Functional Groups and Roles :

- Cyano (-CN): Strong electron-withdrawing effect, lowering pKa and promoting interactions with electrophilic biological targets.

Applications: This compound is of interest in pharmaceutical and agrochemical research, where fluorinated phenols are leveraged for improved bioavailability and target affinity. Its unique substitution pattern may optimize interactions with enzymes or receptors, particularly in contexts requiring balanced lipophilicity and polarity .

To contextualize the properties of 2-Cyano-3,5-bis(difluoromethyl)phenolate, a comparative analysis with structurally related compounds is provided below:

Table 1: Comparative Properties of Fluorinated Phenolates

| Compound Name | Substituents | Molecular Weight (g/mol) | logP* | pKa* | Key Applications |

|---|---|---|---|---|---|

| This compound | -CN (C2), -CF$_2$H (C3, C5) | ~245.1 | 2.8 | ~5.2 | Enzyme inhibition, drug design |

| 3,5-Bis(trifluoromethyl)phenolate | -CF$_3$ (C3, C5) | ~276.1 | 3.5 | ~4.8 | Catalysis, agrochemicals |

| 2-Cyano-3,5-difluorophenolate | -F (C3, C5) | ~179.0 | 1.2 | ~7.1 | Intermediate in synthesis |

| 2-Cyano-3,5-dimethylphenolate | -CH$_3$ (C3, C5) | ~159.2 | 1.8 | ~8.5 | Material science |

*Estimated values based on structural analogs and substituent effects .

Key Insights:

Lipophilicity (logP): The bis(difluoromethyl) groups in this compound confer higher lipophilicity (logP ≈ 2.8) compared to non-fluorinated analogs (e.g., 2-Cyano-3,5-dimethylphenolate, logP ≈ 1.8). However, it is less lipophilic than trifluoromethyl-substituted analogs (logP ≈ 3.5) due to the -CF$2$H group’s reduced hydrophobicity relative to -CF$3$ .

Acidity (pKa): The electron-withdrawing -CN and -CF$2$H groups lower the pKa (~5.2) significantly compared to methyl-substituted phenolate (pKa ~8.5), enhancing stability in physiological conditions. Trifluoromethyl groups (-CF$3$) further increase acidity (pKa ~4.8) due to stronger inductive effects .

The -CF$2$H group’s hydrogen atom may also engage in weak hydrogen bonds, a feature absent in -CF$3$ analogs .

Biological Activity: The combination of -CN and -CF$_2$H groups may enhance target selectivity in enzyme inhibition (e.g., kinase or protease targets) by balancing electronegativity and steric demand. In contrast, trifluoromethyl-substituted phenolates are more suited for applications requiring extreme electron deficiency, such as Lewis acid catalysis .

Role of Fluorine in Drug Design

Fluorination is a cornerstone of modern medicinal chemistry, with this compound exemplifying strategic fluorination to optimize pharmacokinetics. Key findings include:

- Metabolic Stability : The -CF$2$H groups resist oxidative metabolism better than -CH$3$ or -F substituents, extending half-life in vivo .

- Membrane Permeability : Moderate logP values (~2.8) facilitate cellular uptake without excessive accumulation in lipid membranes .

Substituent Pattern and Reactivity

- Cyanophenolates: The -CN group enhances electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols) in target proteins. This mechanism is less pronounced in non-cyano analogs .

- Comparative Stability : Bis(difluoromethyl) substitution offers superior hydrolytic stability compared to bis(trifluoromethyl) analogs in aqueous environments, as -CF$_3$ groups can exacerbate electron-deficient ring susceptibility to nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.